molecular formula C114H162 B120697 Hexa-dodecyl-hexa-peri-hexabenzocoronene CAS No. 170698-88-1

Hexa-dodecyl-hexa-peri-hexabenzocoronene

Cat. No.: B120697
CAS No.: 170698-88-1
M. Wt: 1532.5 g/mol
InChI Key: XGJMNOBXCOLMCV-UHFFFAOYSA-N
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Description

Hexa-dodecyl-hexa-peri-hexabenzocoronene is a highly complex organic compound characterized by its intricate cyclic structure and multiple alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core cyclic structure followed by the introduction of alkyl chains. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the core cyclic structure through cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct formation of the rings.

    Alkylation Reactions: Introduction of dodecyl groups through alkylation reactions, which may involve reagents such as alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industry, it may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Membranes: Affecting membrane properties and functions.

    Participating in Signal Transduction Pathways: Influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **Hexa-dodecyl-hexa-peri-hexabenzocoronene
  • Other Tridecacyclo Compounds: Compounds with similar cyclic structures but different alkyl chains or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific cyclic structure and the presence of multiple dodecyl groups, which may confer unique physical and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6,11,20,25,34,39-hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H162/c1-7-13-19-25-31-37-43-49-55-61-67-85-73-91-93-75-86(68-62-56-50-44-38-32-26-20-14-8-2)77-95-97-79-88(70-64-58-52-46-40-34-28-22-16-10-4)81-99-101-83-90(72-66-60-54-48-42-36-30-24-18-12-6)84-102-100-82-89(71-65-59-53-47-41-35-29-23-17-11-5)80-98-96-78-87(69-63-57-51-45-39-33-27-21-15-9-3)76-94-92(74-85)103(91)109-110(104(93)95)112(106(97)99)114(108(101)102)113(107(98)100)111(109)105(94)96/h73-84H,7-72H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJMNOBXCOLMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H162
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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